7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a 1,2,4-oxadiazole substituent and a 3-phenylpropyl side chain. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The incorporation of the 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while the 3-phenylpropyl group may improve lipophilicity and membrane permeability .
Properties
CAS No. |
1359250-63-7 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-17-10-11-20(15-18(17)2)24-29-25(34-30-24)21-12-13-22-23(16-21)28-27(33)31(26(22)32)14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChI Key |
YVBVLKFHENBVAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 442.48 g/mol. The structure includes a quinazoline core substituted with an oxadiazole ring and a phenylpropyl group, which may contribute to its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds derived from quinazoline have shown IC50 values ranging from 10 μM to 12 μM, indicating effective inhibition of cell growth in a dose-dependent manner .
- PC3 (prostate cancer) : Similar studies reported that certain quinazoline derivatives effectively inhibited the growth of PC3 cells with IC50 values around 10 μM .
The specific compound's structure suggests it may also interact with key cellular pathways involved in cancer progression. The incorporation of the oxadiazole moiety is hypothesized to enhance its potency by improving binding affinity to cancer-related targets.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives can act as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription:
- Antibacterial Tests : Studies employing the agar well diffusion method revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed inhibition zones ranging from 9 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 15 | 65 | E. coli |
| Compound B | 12 | 70 | S. aureus |
| Compound C | 11 | 80 | C. albicans |
These findings suggest that the compound could be explored further as a potential antimicrobial agent.
The biological activity of this compound is likely linked to its ability to inhibit specific enzymes involved in critical cellular processes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in regulating the cell cycle .
- Interaction with DNA : By targeting DNA gyrase and topoisomerase IV, these compounds can disrupt bacterial DNA replication, leading to cell death.
Case Studies
Several studies have reported on the synthesis and evaluation of quinazoline derivatives:
- A study on quinazolinone derivatives highlighted their cytotoxic effects against various cancer cell lines, reinforcing the potential of similar compounds in cancer therapy .
- Another research focused on the synthesis of novel quinazoline derivatives that demonstrated promising antimicrobial activity against resistant bacterial strains .
Scientific Research Applications
Chemical Characteristics
The molecular formula of this compound is , with a molecular weight of 404.47 g/mol. Its structural components include a quinazoline backbone fused with an oxadiazole moiety and a phenylpropyl side chain. These structural features contribute to its biological activities.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. The compound's oxadiazole component is particularly effective against various bacterial strains and fungi. Studies have demonstrated that derivatives with oxadiazole rings possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .
A comparative study indicated that certain derivatives of quinazoline-2,4(1H,3H)-dione exhibited broad-spectrum antibacterial activity by inhibiting bacterial gyrase and DNA topoisomerase IV, crucial for bacterial replication .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit various cancer cell lines. The incorporation of the oxadiazole group enhances the cytotoxicity of these compounds against cancer cells by inducing apoptosis and inhibiting cell proliferation .
In vitro studies have shown that compounds similar to 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione demonstrate significant activity against breast cancer and leukemia cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Compounds containing the oxadiazole ring have been reported to reduce inflammation in various models of acute and chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazoline derivatives is crucial for developing more potent compounds. The presence of specific substituents on the quinazoline and oxadiazole rings influences the biological activity significantly. For instance:
- Oxadiazole Substitution : Variations in substituents on the oxadiazole ring can enhance antimicrobial potency.
- Side Chain Modifications : Alterations in the phenylpropyl side chain may improve selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Study : A study evaluated various quinazoline derivatives against a panel of bacteria and fungi using broth microdilution methods. Several compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines indicated that certain derivatives induced apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () details 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylphenyl)acrylamide (Compound 11h ), which shares structural motifs with the queried compound, such as aromatic substituents and flexible alkyl chains. Below is a comparative analysis based on structural and synthetic features:
Key Observations:
Synthetic Feasibility : Compound 11h demonstrates a moderate yield (77%), suggesting that the queried compound’s synthesis—with its larger heterocyclic system—might require optimized conditions for comparable efficiency.
Spectroscopic Characterization : The absence of NMR or MS data for the queried compound limits direct comparison. However, the ¹H-NMR of Compound 11h highlights distinct peaks for aromatic protons (δ 6.58–7.14) and methyl groups (δ 1.99–2.34), which could guide analogous characterization of the quinazoline derivative .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation and alkylation. Key steps include:
- Cyclocondensation : Reacting intermediates (e.g., quinazoline-dione precursors) with oxadiazole derivatives under reflux in solvents like DMF or DMSO, often with bases such as NaH or K₂CO₃ to facilitate ring closure .
- Alkylation : Introducing the 3-phenylpropyl substituent via nucleophilic substitution using alkyl halides or benzyl chlorides in polar aprotic solvents, monitored via TLC or HPLC for purity .
- Purification : Recrystallization in ethanol/methanol mixtures or column chromatography to isolate the final product with >95% purity .
Basic: How can structural characterization be performed to confirm the compound’s identity?
Use a combination of spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazoline-dione) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Apply statistical DoE to systematically vary parameters:
- Variables : Solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalyst/base ratios .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximizing yield while minimizing side products) .
- Validation : Confirm predicted outcomes with confirmatory experiments and cross-validate using HPLC and MS .
Advanced: What experimental designs are suitable for evaluating biological activity against microbial or cancer targets?
- Cell-Based Assays : Use standardized cell lines (e.g., HL-60 for leukemia, MCF-7 for breast cancer) with dose-response curves (IC₅₀ determination) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) to validate assay specificity .
- Enzyme Inhibition Assays : Measure binding affinity (Kᵢ) against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods .
Basic: What methods determine solubility and stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, or ethanol, quantified via UV-Vis spectroscopy .
- Stability : Incubate at 37°C in simulated gastric/intestinal fluids, analyze degradation products via LC-MS over 24–72 hours .
Advanced: How can contradictory bioactivity data from different assays be resolved?
- Statistical Analysis : Use ANOVA to identify variability sources (e.g., assay conditions, cell line heterogeneity) .
- Mechanistic Follow-Up : Compare results across complementary assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
- Meta-Analysis : Aggregate data from structurally analogous compounds to identify trends in substituent effects .
Advanced: What strategies elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to validate docking predictions .
- Gene Expression Profiling : RNA-seq or qPCR to identify pathways modulated by the compound in treated cells .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., electron-withdrawing groups) or quinazoline substituents (e.g., halogenation) .
- Bioisosteric Replacement : Replace the 3-phenylpropyl chain with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability .
- 3D-QSAR Modeling : Use computational models to predict activity cliffs and prioritize high-potential derivatives .
Advanced: What computational tools integrate with experimental data for reaction optimization?
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) to guide synthetic routes .
- Machine Learning (ML) : Train ML models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up synthesis while maintaining yield .
Basic: How are toxicity and selectivity profiles assessed in preclinical studies?
- In Vitro Toxicity : Test against non-target cell lines (e.g., HEK293) to calculate selectivity indices (IC₅₀ ratio) .
- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
